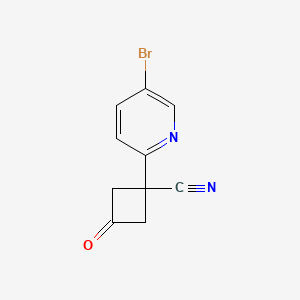

1-(5-溴吡啶-2-基)-3-氧代环丁烷-1-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a compound like “1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” would likely be complex, given the presence of multiple functional groups . Detailed structural analysis would require more specific information or a structural diagram.

Chemical Reactions Analysis

The chemical reactions involving “1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” would depend on its exact structure and the conditions under which the reactions occur . Pyridine derivatives are known to participate in a wide range of reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” would depend on its exact structure. These properties could include melting point, boiling point, solubility, and reactivity .

科学研究应用

合成和抗菌活性

- 1-(5-溴吡啶-2-基)-3-氧代环丁烷-1-腈用作合成新型氰基吡啶衍生物的底物。这些衍生物已显示出对各种细菌的抗菌活性,最低抑菌浓度值范围为 6.2 至 100 µg/mL,表明它们在开发新型抗菌剂中的潜力 (Bogdanowicz 等,2013)。

环化反应

- 它作为钯催化的环化反应(与羧酸和一氧化碳)中的关键中间体。此过程生成 3-氧代-1,3-二氢呋喃[3,4-c]吡啶-1-基烷酸酯,展示了其在复杂有机合成中的作用 (Cho 和 Kim,2008)。

抗病毒活性

- 已合成该化合物的衍生物并评估其抗病毒特性。这些化合物对单纯疱疹病毒 1 型 (HSV1) 和甲型肝炎病毒 (HAV) 表现出活性,展示了其在抗病毒药物开发中的潜力 (Attaby 等,2006)。

分子结构分析

- 已对类似化合物进行计算,以了解其分子结构、电子密度和有机反应位点。这项研究对于探索这些分子的反应性和潜在的生物学应用至关重要 (Arulaabaranam 等,2021)。

光环加成研究

- 它已用于光环加成研究,这对于理解腈与烯烃和炔烃的反应非常重要。这项研究对于光化学活性化合物的开发很重要 (Schwebel 和 Margaretha,2000)。

电催化合成

- 该化合物在电催化合成过程中发挥作用,其中它有助于组装复杂的有机分子。这展示了其在高效且可持续的化学合成技术中的效用 (Vafajoo 等,2014)。

作用机制

Target of Action

The primary target of 1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, making it a potential target for antiviral drugs .

Mode of Action

It is believed to interact with its target, the gag-pol polyprotein, in a way that inhibits the protein’s function . This interaction could potentially disrupt the life cycle of the virus, preventing it from replicating and spreading .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its target, it is likely involved in pathways related to viral replication and protein synthesis .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the Gag-Pol polyprotein. By inhibiting this protein, the compound could potentially prevent viral replication, leading to a decrease in viral load .

安全和危害

未来方向

属性

IUPAC Name |

1-(5-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-7-1-2-9(13-5-7)10(6-12)3-8(14)4-10/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZPTLKFQHXNJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C#N)C2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2932517.png)

![(E)-N-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2932518.png)

![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2932522.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2932524.png)

![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2932525.png)

![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)

![1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932534.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2932536.png)